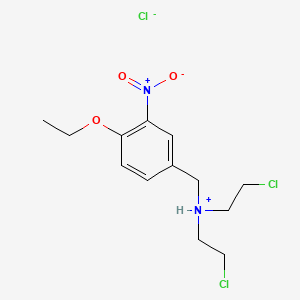
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, an ethoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxy-3-nitrobenzylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Bis(2-chloroethyl)-4-ethoxy-3-aminobenzylamine hydrochloride, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with DNA and proteins makes it a candidate for investigating mechanisms of action in cells.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, similar compounds have been studied for their anticancer properties due to their ability to alkylate DNA and inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This alkylating activity disrupts cellular processes and can induce cell death. The nitro group may also contribute to the compound’s reactivity and ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Used as an alkylating agent in cancer treatment.
N,N-Bis(2-chloroethyl)-N-2-hydroxyethylamine: Studied for its potential therapeutic applications.
Uniqueness: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the ethoxy and nitro groups, which enhance its reactivity and potential applications. These functional groups allow for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
77905-52-3 |
|---|---|
Formule moléculaire |
C13H19Cl3N2O3 |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-[(4-ethoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O3.ClH/c1-2-20-13-4-3-11(9-12(13)17(18)19)10-16(7-5-14)8-6-15;/h3-4,9H,2,5-8,10H2,1H3;1H |
Clé InChI |
CWAWACLVCCFRFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


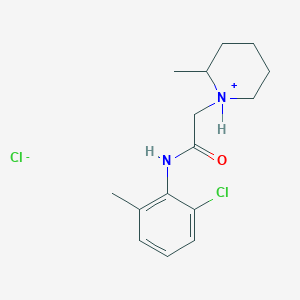
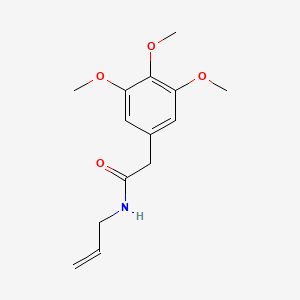
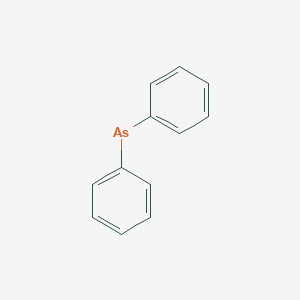

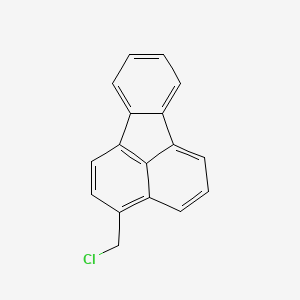

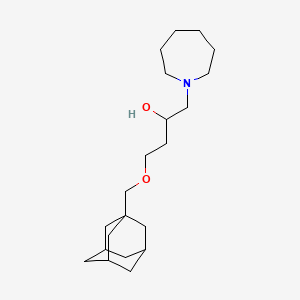
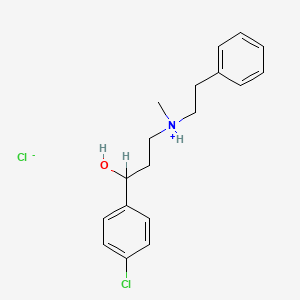
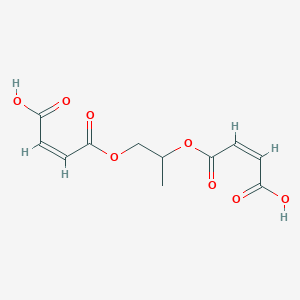
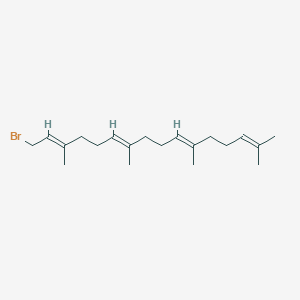
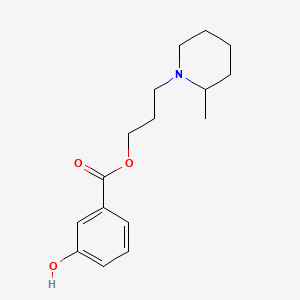
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

